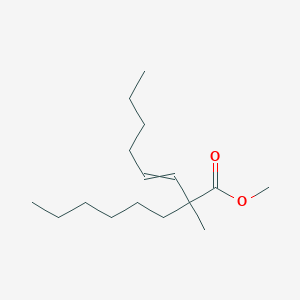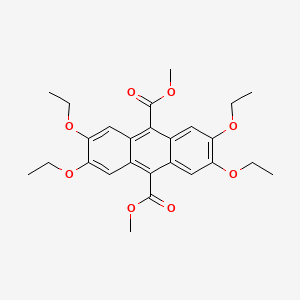
5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane: is a synthetic organic compound characterized by the presence of benzenesulfonyl groups attached to an oxadiazecane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane typically involves the reaction of benzenesulfonyl chloride with an appropriate oxadiazecane precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the benzenesulfonyl groups is replaced by another functional group. This can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfonamide derivatives.
Applications De Recherche Scientifique
Chemistry: 5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is being investigated for its potential therapeutic applications. Its sulfonyl groups are known to enhance the bioavailability and stability of pharmaceutical agents, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its unique properties make it valuable in the manufacture of high-performance materials.
Mécanisme D'action
The mechanism of action of 5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane involves its interaction with specific molecular targets. The benzenesulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
5,7-Di(benzenesulfonyl)-1,5,7-oxadiazane: Similar structure but lacks the oxadiazecane ring.
5,7-Di(benzenesulfonyl)-1,5,7-thiadiazecane: Contains a sulfur atom in place of the oxygen in the oxadiazecane ring.
5,7-Di(benzenesulfonyl)-1,5,7-oxadiazine: Similar structure but with a different ring size.
Uniqueness: 5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane is unique due to its specific ring structure and the presence of two benzenesulfonyl groups. This combination imparts distinct chemical and physical properties, making it valuable for a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
89990-42-1 |
|---|---|
Formule moléculaire |
C19H24N2O5S2 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
5,7-bis(benzenesulfonyl)-1,5,7-oxadiazecane |
InChI |
InChI=1S/C19H24N2O5S2/c22-27(23,18-9-3-1-4-10-18)20-13-7-15-26-16-8-14-21(17-20)28(24,25)19-11-5-2-6-12-19/h1-6,9-12H,7-8,13-17H2 |
Clé InChI |
MHQWHOPWHKCCNP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CN(CCCOC1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


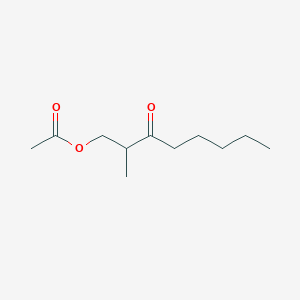
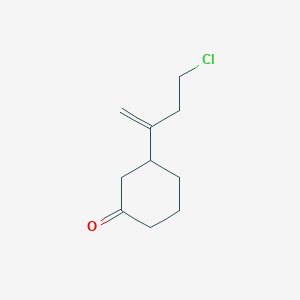
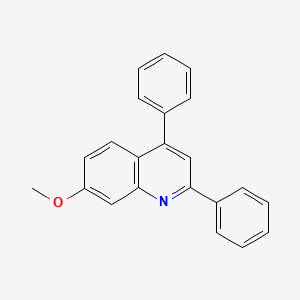
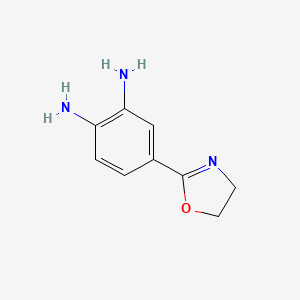
silane](/img/structure/B14388145.png)
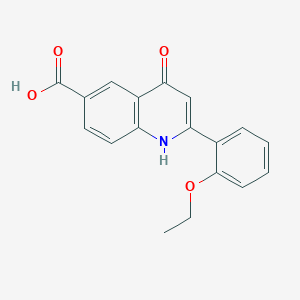

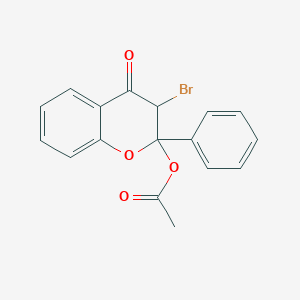
![Chloro{3-[chloro(dimethyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14388161.png)
![2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B14388178.png)
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14388180.png)
